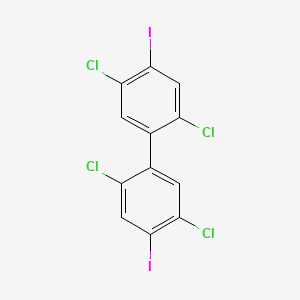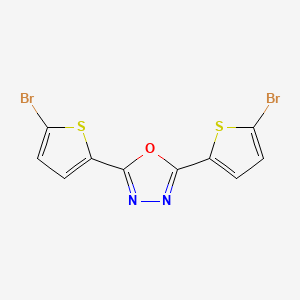
(1-Chloroethane-1,1-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C8H21ClSi2. This compound is characterized by the presence of a chloroethane group bonded to two trimethylsilane groups. Organosilicon compounds like this one are widely used in various chemical applications due to their unique properties, such as chemical inertness and large molecular volume.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) typically involves the reaction of chloroethane with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethane derivative.
Oxidation Reactions: Oxidation of
Properties
CAS No. |
27484-02-2 |
|---|---|
Molecular Formula |
C8H21ClSi2 |
Molecular Weight |
208.87 g/mol |
IUPAC Name |
(1-chloro-1-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-8(9,10(2,3)4)11(5,6)7/h1-7H3 |
InChI Key |
ADSHYYLHYLFFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C)(C)C)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)





![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)

![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)


![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


